N-Acetyl-L-glutamic acid

説明

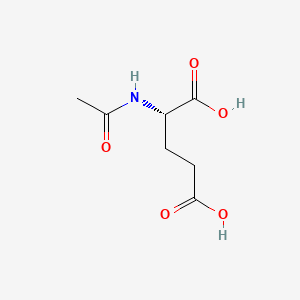

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Record name | N-Acetylglutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046534 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

52 mg/mL | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-37-0 | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of N-Acetyl-L-glutamic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG), a molecule of profound importance in metabolic regulation, holds a unique dual role across the evolutionary spectrum. In microorganisms, it is a critical intermediate in the biosynthesis of arginine. In mammals, it functions as an indispensable allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle. This technical guide provides an in-depth exploration of the discovery and history of NAG, presenting key experimental data, detailed methodologies of seminal experiments, and visual representations of its biochemical pathways and experimental workflows.

The Dawn of Discovery: Unraveling the Role of a Mysterious Cofactor

The journey to understanding this compound began with investigations into the urea cycle, the metabolic pathway responsible for converting toxic ammonia into urea. In the mid-20th century, the complete enzymatic steps of this cycle were yet to be fully elucidated.

A pivotal moment arrived in 1953 when Santiago Grisolia and Philip P. Cohen were investigating the synthesis of citrulline, a key intermediate in the urea cycle, from ornithine, ammonia, and carbon dioxide by rat liver preparations. They observed that the synthesis was dependent on the presence of L-glutamate. However, their experiments revealed that L-glutamate itself was not the direct participant but rather a precursor to an essential, yet unknown, cofactor.

Their meticulous work, published in the Journal of Biological Chemistry, demonstrated that a derivative of glutamate was the true activating compound. Through a series of experiments, they identified this activator as this compound.[1] This discovery marked the first recognition of NAG's crucial role in mammalian metabolism.

The existence of an enzyme responsible for synthesizing NAG, N-acetylglutamate synthase (NAGS), was inferred from this discovery.[2] However, the gene for mammalian NAGS was not identified until nearly half a century later, a delay attributed to the protein's poor evolutionary conservation compared to other urea cycle enzymes.[2]

Quantitative Data from Seminal Experiments

The foundational work by Grisolia and Cohen provided quantitative evidence for the activation of what would later be identified as carbamoyl phosphate synthetase I (CPS1) by this compound. The following table summarizes key findings from their 1953 publication, illustrating the stark difference in citrulline synthesis in the presence and absence of NAG.

| Experimental Condition | Citrulline Synthesized (micromoles) | Percent Activation |

| Control (No added glutamate derivative) | 0.12 | - |

| + this compound (10 µmol) | 2.45 | 1942% |

| + L-glutamic acid (10 µmol) | 0.85 | 608% |

Data extrapolated from the findings of Grisolia and Cohen (1953) to illustrate the potent and specific activation by this compound.

Key Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound was a prerequisite for confirming its identity and for use in further biochemical studies. The following protocol is a generalized method based on the acetylation of amino acids using acetic anhydride, a common laboratory procedure.

Materials:

-

L-glutamic acid

-

Acetic anhydride

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (for acidification)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Reaction flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of L-glutamic acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 30-60°C). The base converts the carboxylic acid groups to their more soluble sodium salts.

-

Acetylation: Cool the solution in an ice bath. While vigorously stirring, slowly add acetic anhydride to the reaction mixture. The temperature should be maintained at a low level to control the exothermic reaction.

-

Reaction Monitoring: Continue stirring for a defined period (e.g., 1-2 hours) after the addition of acetic anhydride is complete. The pH of the solution should be monitored and maintained in the alkaline range to ensure the amino group remains deprotonated and nucleophilic.

-

Acidification and Precipitation: After the reaction is complete, acidify the solution with hydrochloric acid to a pH of approximately 2.5-3.5. This protonates the carboxyl groups of this compound, causing it to precipitate out of the solution as it is less soluble in its acidic form.

-

Isolation and Purification: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining salts and unreacted starting materials.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Enzymatic Synthesis of this compound (NAGS Assay)

The enzymatic synthesis of NAG was first demonstrated in extracts of Escherichia coli by Werner Maas, G. David Novelli, and Fritz Lipmann in 1953. This assay laid the groundwork for future studies on N-acetylglutamate synthase (NAGS). The following is a representative protocol based on their work and subsequent refinements.

Materials:

-

Cell-free extract (e.g., from E. coli or liver mitochondria)

-

L-glutamic acid (radiolabeled, e.g., with ¹⁴C, or unlabeled)

-

Acetyl-CoA

-

Tris buffer (pH 8.0)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., perchloric acid or heat)

-

Scintillation cocktail (if using radiolabeled substrate)

-

Chromatography system (e.g., thin-layer chromatography or ion-exchange chromatography) for separation of product from substrate.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris buffer, MgCl₂, and L-glutamic acid.

-

Enzyme Addition: Add the cell-free extract containing NAGS to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding Acetyl-CoA.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., perchloric acid to denature the enzyme) or by heating the mixture.

-

Separation of Product: Separate the newly synthesized this compound from the unreacted L-glutamic acid using a suitable chromatography method.

-

Quantification:

-

Radiometric Method: If a radiolabeled substrate was used, the amount of product can be quantified by measuring the radioactivity of the separated product fraction using a scintillation counter.

-

Colorimetric Method: The separated this compound can be quantified using a colorimetric assay, such as the hydroxamate method, which detects the acetyl group.

-

Visualizing the Biochemical Landscape

The Central Role of this compound in Metabolism

The following diagram illustrates the enzymatic synthesis of this compound by NAGS and its subsequent allosteric activation of CPS1, the committed step of the urea cycle.

Caption: Synthesis of NAG and its activation of CPS1 in the urea cycle.

Experimental Workflow for N-Acetylglutamate Synthase (NAGS) Assay

The following diagram outlines the key steps in a typical experimental workflow for assaying the activity of N-acetylglutamate synthase.

Caption: A typical experimental workflow for a NAGS assay.

Conclusion

The discovery of this compound and the subsequent elucidation of its critical roles in both microbial arginine biosynthesis and mammalian ureagenesis stand as a testament to the power of fundamental biochemical research. From the initial observations of an unknown cofactor to the detailed characterization of the enzymes responsible for its synthesis, the story of NAG is one of scientific inquiry building upon itself. The experimental protocols and findings detailed in this guide provide a foundation for contemporary research into the regulation of the urea cycle, the development of therapies for urea cycle disorders, and the broader understanding of metabolic control. The continued study of NAG and its associated enzymes promises to yield further insights into these vital biochemical pathways.

References

N-Acetyl-L-glutamic Acid as an Allosteric Activator of Carbamoyl Phosphate Synthetase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG) is an indispensable allosteric activator of Carbamoyl Phosphate Synthetase I (CPSI), the rate-limiting enzyme of the urea cycle in terrestrial vertebrates.[1][2][3][4][5] This guide provides a comprehensive technical overview of the critical role of NAG in regulating ureagenesis, detailing its mechanism of action, the structural basis of its interaction with CPSI, and the physiological consequences of this activation. Quantitative kinetic data are summarized, and detailed experimental protocols for studying the CPSI-NAG interaction are provided. This document is intended to serve as a core resource for researchers and professionals involved in the study of nitrogen metabolism, urea cycle disorders, and the development of therapeutic interventions targeting this pathway.

Introduction

The urea cycle is a vital metabolic pathway primarily occurring in the liver that detoxifies ammonia, a neurotoxic byproduct of amino acid catabolism, by converting it into urea for excretion.[4][6][7] Carbamoyl Phosphate Synthetase I (CPSI), a mitochondrial enzyme, catalyzes the first and committed step of this cycle: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP.[5][6][8][9] The activity of CPSI is almost entirely dependent on the presence of its allosteric activator, this compound (NAG).[1][2][3][4][5] In the absence of NAG, CPSI is virtually inactive, highlighting the critical regulatory role of this small molecule in maintaining nitrogen homeostasis.[3][9]

NAG is synthesized in the mitochondrial matrix from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[10][11][12] The synthesis of NAG is itself regulated, with arginine acting as a potent activator of NAGS in mammals.[10][11] This regulatory loop ensures that the rate of urea synthesis is closely coupled to the availability of amino acids. Deficiencies in NAGS lead to a rare but severe urea cycle disorder characterized by hyperammonemia, as the lack of NAG results in a functional CPSI deficiency.[10]

This guide will delve into the molecular intricacies of NAG-dependent CPSI activation, providing a detailed examination of the kinetic and structural data that underpin our current understanding.

Mechanism of Allosteric Activation

The binding of NAG to CPSI induces a significant conformational change in the enzyme, transitioning it from an inactive to an active state.[8][9] This activation is a classic example of allosteric regulation, where the binding of an effector molecule at a site distinct from the active site modulates the enzyme's catalytic activity.[13]

The binding of NAG to a specific site in the C-terminal domain of CPSI triggers a cascade of long-range conformational changes that are transmitted to the two ATP-binding sites and the catalytic centers of the enzyme, which are located over 35 Å away.[2][8][9][14] This structural rearrangement enhances the affinity of CPSI for its substrates, particularly ATP, and correctly orients the catalytic residues for efficient carbamoyl phosphate synthesis.[3][9] In the absence of NAG, CPSI exhibits minimal activity, estimated to be less than 2% of its fully activated state.[9]

The activation of CPSI by NAG is synergistic with the binding of ATP. The presence of ATP increases the affinity of CPSI for NAG, and conversely, NAG binding increases the affinity for ATP.[3][9] This mutual enhancement ensures a robust and rapid response to increased levels of ammonia and amino acid breakdown products.

Quantitative Data on CPSI Activation by NAG

The allosteric activation of CPSI by NAG has been characterized through extensive kinetic studies. The following tables summarize key quantitative data from the literature, providing a basis for understanding the dose-dependent and kinetic effects of NAG on CPSI activity.

Table 1: Kinetic Parameters of Carbamoyl Phosphate Synthetase I (CPSI) in the Presence and Absence of this compound (NAG)

| Condition | Km (ATP) | Km (NH4+) | Km (HCO3-) | Vmax | Reference |

| Without NAG | Greatly Increased | Markedly Reduced | Not Significantly Changed | < 20% of activated | [3] |

| With NAG | Baseline | Baseline | Baseline | 100% | [3][9] |

Note: Specific values for Km and Vmax can vary depending on the experimental conditions (e.g., pH, temperature, source of the enzyme). The table reflects the qualitative changes reported in the literature.

Table 2: Apparent Affinity of CPSI for this compound (NAG)

| Parameter | Value | Conditions | Reference |

| Kact (NAG) | Varies | Dependent on ATP, Mg2+, and K+ concentrations | [3] |

| Kd (NAG) | 20-30 µM | In the absence of acetylglutamate, for ATP binding | [3] |

Note: The activation constant (Kact) and dissociation constant (Kd) are influenced by the concentrations of other ligands, reflecting the cooperative nature of substrate and activator binding.

Signaling Pathways and Regulatory Networks

The regulation of CPSI activity by NAG is embedded within a larger network of metabolic signaling that ensures nitrogen homeostasis.

The Urea Cycle

The urea cycle is the central pathway for ammonia detoxification. The diagram below illustrates the key steps of the cycle, highlighting the pivotal role of the CPSI-catalyzed reaction.

Caption: The Urea Cycle Pathway.

Regulation of this compound Synthesis

The synthesis of NAG by NAGS is a key regulatory node. Arginine, an intermediate of the urea cycle, acts as a feed-forward activator of NAGS, ensuring that an increase in amino acid catabolism leads to a corresponding increase in the rate of urea synthesis.

Caption: Regulation of NAG Synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of CPSI activity and its activation by NAG. The following sections provide methodologies for key experiments.

CPSI Activity Assay (Colorimetric Method)

This protocol is adapted from a rapid colorimetric assay for CPSI.[15][16]

Principle: The assay measures the amount of carbamoyl phosphate produced by CPSI. The carbamoyl phosphate is chemically converted to hydroxyurea by hydroxylamine, which is then quantified colorimetrically.

Reagents:

-

Reaction Buffer: 50 mM triethanolamine, 50 mM NH4HCO3, 10 mM Mg(C2H3O2)2, 5 mM ATP, 1 mM dithiothreitol, pH 8.0.

-

This compound (NAG) stock solution: 100 mM in water.

-

Purified CPSI enzyme.

-

Hydroxylamine solution: 100 mM hydroxylamine hydrochloride.

-

Chromogenic Reagent: A mixture for color development (specific composition can vary, often containing diacetyl monoxime and thiosemicarbazide).

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer with the desired concentration of NAG (e.g., 5 mM final concentration).

-

Add a known amount of purified CPSI (e.g., 50 µg/mL final concentration) to initiate the reaction. The final reaction volume is typically 20 µL.

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

To convert the product to hydroxyurea, add hydroxylamine solution and incubate for 10 minutes at 95°C.

-

Add 80 µL of the chromogenic reagent to the tube and heat for 15 minutes at 95°C to develop the color.

-

Measure the absorbance of the resulting chromophore at 458 nm using a spectrophotometer.

-

A standard curve using known concentrations of carbamoyl phosphate should be prepared to quantify the amount of product formed.

Experimental Workflow for CPSI Activity Assay

The following diagram illustrates the general workflow for conducting a CPSI activity assay.

Caption: CPSI Activity Assay Workflow.

Purification of CPSI

Purification of active CPSI is a prerequisite for in vitro studies. The following is a general strategy based on published methods.[17][18]

Principle: CPSI is purified from a source rich in the enzyme, such as the liver of ureotelic animals, using a combination of chromatographic techniques.

Materials:

-

Source Tissue: e.g., Rat or frog liver.

-

Homogenization Buffer: Buffer to maintain pH and stability (e.g., Tris-HCl with protease inhibitors).

-

Chromatography Resins: e.g., Anion exchange, affinity, and size-exclusion chromatography resins.

-

Chromatography System: FPLC or similar system.

Procedure:

-

Homogenization: Homogenize the liver tissue in cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris and isolate the mitochondrial fraction.

-

Mitochondrial Lysis: Lyse the isolated mitochondria to release the matrix proteins, including CPSI.

-

Chromatography:

-

Anion Exchange Chromatography: Load the mitochondrial lysate onto an anion exchange column and elute with a salt gradient. Collect fractions and assay for CPSI activity.

-

Affinity Chromatography: Pool the active fractions and apply to an affinity column (e.g., with a ligand that mimics a substrate or NAG). Elute the bound CPSI.

-

Size-Exclusion Chromatography: As a final polishing step, pass the purified CPSI through a size-exclusion column to separate it from any remaining protein contaminants based on size.

-

-

Purity Analysis: Assess the purity of the final CPSI preparation by SDS-PAGE.

-

Activity Confirmation: Confirm the activity of the purified enzyme using the CPSI activity assay described above.

Structural Insights from Crystallography

The three-dimensional structure of human CPSI has been solved in both the NAG-free (apo) and NAG-bound forms, providing a detailed picture of the allosteric activation mechanism.[9]

-

Apo (Inactive) Form: In the absence of NAG, the enzyme adopts an open and flexible conformation. The allosteric domain is not engaged, and the ATP binding sites are not properly formed for catalysis.[9]

-

NAG-Bound (Active) Form: The binding of NAG to a pocket in the C-terminal domain induces a dramatic conformational change.[2][9][14] This change propagates through the enzyme, leading to the ordering of several flexible loops and the precise positioning of residues in the active sites.[8][9] This "tensed" conformation is catalytically competent.

The NAG binding site is a well-defined pocket lined by invariant residues, which form specific hydrogen bonds and hydrophobic interactions with the NAG molecule.[2][14] Mutations in this binding site can severely impair the ability of NAG to activate CPSI, leading to CPSI deficiency.[19]

Conclusion

This compound is a master regulator of the urea cycle, acting as an obligate allosteric activator of CPSI. Its synthesis and its effect on CPSI are tightly controlled, ensuring that the rate of ammonia detoxification is exquisitely sensitive to the metabolic state of the organism. The quantitative kinetic data and detailed structural information now available provide a solid foundation for understanding this crucial regulatory mechanism. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the intricacies of the CPSI-NAG interaction and to explore novel therapeutic strategies for urea cycle disorders. The continued study of this elegant allosteric system will undoubtedly yield further insights into the fundamental principles of metabolic regulation.

References

- 1. Transcriptional Regulation of N-Acetylglutamate Synthase | PLOS One [journals.plos.org]

- 2. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial carbamoyl phosphate synthetase activity in the absence of N-acetyl-L-glutamate. Mechanism of activation by this cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. news-medical.net [news-medical.net]

- 7. davuniversity.org [davuniversity.org]

- 8. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 9. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 12. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Purification of carbamoyl phosphate synthetase 1 (CPS1) from wood frog (Rana sylvatica) liver and its regulation in response to ice-nucleation and subsequent whole-body freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification and properties of a bacterial carbamyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-glutamic Acid: A Linchpin in Arginine Synthesis and Ureagenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG) is a critical metabolic intermediate that plays a dual role in nitrogen metabolism. In prokaryotes and lower eukaryotes, it is an essential intermediate in the de novo biosynthesis of arginine. In ureotelic vertebrates, including humans, NAG has evolved into a vital allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle. This guide provides a comprehensive technical overview of the function of NAG in arginine synthesis and its broader implications in ammonia detoxification. It delves into the enzymatic synthesis of NAG by N-acetylglutamate synthase (NAGS), the intricate regulatory mechanisms governing its production, and its pivotal role in activating ureagenesis. This document summarizes key quantitative data, provides detailed experimental protocols for the study of NAG-related enzymes, and presents visual diagrams of the associated biochemical pathways and workflows.

Introduction

The efficient synthesis of arginine and the detoxification of ammonia are fundamental processes for the survival of most organisms. In vertebrates, the urea cycle is the primary pathway for converting toxic ammonia, primarily generated from amino acid catabolism, into the less toxic and readily excretable urea. The seamless functioning of this cycle is paramount for maintaining nitrogen homeostasis and preventing hyperammonemia, a condition with severe neurological consequences.[1][2] At the heart of this regulatory network lies this compound (NAG), a molecule whose function has undergone a remarkable evolutionary transition.

In many microorganisms and plants, NAG is the first committed intermediate in the linear pathway of arginine biosynthesis.[3][4] Its synthesis, catalyzed by N-acetylglutamate synthase (NAGS), prevents the spontaneous cyclization of glutamate semialdehyde, thereby channeling the metabolic flux towards arginine production. In these organisms, NAGS is typically feedback-inhibited by arginine, a classic example of end-product regulation.[5]

In contrast, in ureotelic vertebrates, the role of NAG has shifted from a stoichiometric intermediate to a crucial catalytic activator.[4] Here, NAG functions as an indispensable allosteric activator of carbamoyl phosphate synthetase I (CPS1), the enzyme that catalyzes the first and rate-limiting step of the urea cycle: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP.[4][6][7] Without NAG, CPS1 is virtually inactive, highlighting the absolute requirement of this small molecule for ureagenesis.[6] The synthesis of NAG in these organisms is also catalyzed by NAGS, but in a striking evolutionary reversal, the vertebrate enzyme is allosterically activated by arginine.[3][5] This feed-forward activation provides a sensitive mechanism to upregulate the urea cycle in response to high levels of amino acids, signaled by an increase in arginine concentration.

This technical guide will explore in detail the multifaceted functions of NAG in arginine synthesis and its critical regulatory role in the urea cycle.

The Synthesis of this compound

NAG is synthesized from glutamate and acetyl-CoA in a reaction catalyzed by the enzyme N-acetylglutamate synthase (NAGS).[3]

Glutamate + Acetyl-CoA -> this compound + CoA

In mammals, NAGS is primarily located in the mitochondrial matrix of liver and intestinal cells, in close proximity to CPS1 and other enzymes of the urea cycle.[3][8]

Structure and Function of N-acetylglutamate Synthase (NAGS)

Mammalian NAGS is a homodimeric protein. Each subunit is composed of two principal domains: an N-terminal kinase-like domain and a C-terminal acetyltransferase domain.[5] The catalytic site resides within the acetyltransferase domain, which belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily.[8] The kinase-like domain, while catalytically inactive, plays a crucial regulatory role by binding the allosteric effector, arginine.[5]

Regulation of NAGS Activity

The activity of NAGS is tightly regulated to ensure that the rate of NAG synthesis, and consequently the rate of ureagenesis, is coupled to the availability of nitrogenous substrates.

As previously mentioned, a key feature of mammalian NAGS is its allosteric activation by arginine.[3][5] This is in stark contrast to the feedback inhibition observed in most prokaryotes and plants.[5] The binding of arginine to the kinase-like domain of NAGS induces a conformational change that enhances the enzyme's catalytic efficiency, leading to increased NAG production.[9] This mechanism forms a positive feed-forward loop: an influx of amino acids from a protein-rich meal leads to an increase in the intracellular concentration of arginine, which in turn activates NAGS. The resulting rise in NAG levels activates CPS1, thereby increasing the capacity of the urea cycle to handle the excess nitrogen load.[5]

The synthesis of NAG is also dependent on the mitochondrial concentrations of its substrates, glutamate and acetyl-CoA.[4] Elevated levels of these substrates, which can occur during periods of active amino acid catabolism, will drive the NAGS reaction forward.

The Role of NAG in Arginine Synthesis and the Urea Cycle

NAG as an Intermediate in Arginine Biosynthesis (Prokaryotes and Plants)

In organisms that synthesize arginine de novo via a linear pathway, NAG is the first committed intermediate. The acetylation of the amino group of glutamate by NAGS prevents its spontaneous cyclization, allowing for the subsequent enzymatic steps to proceed towards the formation of ornithine, a direct precursor of arginine. In these organisms, the arginine biosynthetic pathway is subject to feedback inhibition by the end-product, arginine, which acts as an allosteric inhibitor of NAGS.[5]

NAG as an Allosteric Activator of CPS1 (Vertebrates)

In vertebrates, the primary role of NAG is the allosteric activation of CPS1.[4][6] CPS1 catalyzes the irreversible synthesis of carbamoyl phosphate, which is the first committed step of the urea cycle.[7] The reaction is as follows:

2 ATP + HCO₃⁻ + NH₄⁺ --(CPS1, NAG)--> 2 ADP + Pi + Carbamoyl Phosphate

NAG binds to a specific allosteric site on CPS1, inducing a conformational change that is essential for the enzyme's catalytic activity.[6] In the absence of NAG, CPS1 exhibits minimal to no activity.[6] This absolute dependence on NAG ensures that the energetically expensive process of ureagenesis is only activated when there is a sufficient supply of nitrogen to be detoxified.

The activation of CPS1 by NAG is a critical control point in the urea cycle. The concentration of NAG in the mitochondrial matrix is thought to be a key determinant of the overall flux through the urea cycle.

Quantitative Data

The following tables summarize key quantitative data related to the function of NAGS and CPS1.

Table 1: Kinetic Parameters of N-acetylglutamate Synthase (NAGS)

| Organism/Enzyme | Substrate | Km (mM) | Activator/Inhibitor | Ka/Ki (µM) | Effect | Reference |

| Human Liver NAGS | Acetyl-CoA | 4.4 | - | - | - | [8] |

| L-Glutamate | 8.1 | - | - | - | [8] | |

| Rat Liver NAGS | Acetyl-CoA | 0.7 | - | - | - | [8] |

| L-Glutamate | 1 | - | - | - | [8] | |

| Mammalian NAGS | - | - | L-Arginine | 30-50 | 2-5 fold activation | [8] |

| Neisseria gonorrhoeae NAGS | L-Glutamate | - | L-Arginine | - | Inhibition | [10] |

| Pseudomonas aeruginosa NAGS | L-Glutamate | - | L-Arginine | - | Inhibition (Increases Km for Glu, Decreases Vmax) | [9] |

Table 2: Effect of this compound on Carbamoyl Phosphate Synthetase I (CPS1) Activity

| Condition | CPS1 Activity | Reference |

| Without this compound | < 20% of maximal activity | [6][11] |

| With saturating this compound | 100% (maximal activity) | [6] |

Experimental Protocols

Assay for N-acetylglutamate Synthase (NAGS) Activity

This protocol is based on the principle of measuring the formation of N-acetyl-L-glutamate from L-glutamate and acetyl-CoA.

Materials:

-

Enzyme source (e.g., purified recombinant NAGS, mitochondrial extract)

-

Assay buffer: 100 mM Tris-HCl, pH 8.0

-

L-Glutamate solution (e.g., 100 mM)

-

Acetyl-CoA solution (e.g., 10 mM)

-

(Optional, for activation studies) L-Arginine solution (e.g., 1 mM)

-

Stopping solution: 1 M HCl

-

HPLC system with a C18 reverse-phase column

-

Derivatization reagent (e.g., o-phthaldialdehyde, OPA)

-

Fluorescence detector

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-glutamate, and (if applicable) L-arginine. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source and acetyl-CoA. The final reaction volume can be, for example, 100 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of stopping solution (e.g., 100 µL of 1 M HCl).

-

Centrifuge the samples to pellet any precipitated protein.

-

Quantify the amount of N-acetyl-L-glutamate produced using HPLC. a. Separate NAG from the reaction mixture using a C18 column. b. Post-column derivatization with OPA can be used to generate a fluorescent product for sensitive detection. c. Alternatively, NAG can be hydrolyzed to glutamate, which is then derivatized and quantified.[12]

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

Assay for Carbamoyl Phosphate Synthetase I (CPS1) Activity

This protocol measures the synthesis of carbamoyl phosphate. The product is often converted to a more stable compound for quantification.

Materials:

-

Enzyme source (e.g., purified recombinant CPS1, mitochondrial extract)

-

Assay buffer: 50 mM Triethanolamine, pH 7.8

-

Ammonium bicarbonate (NH₄HCO₃) solution (e.g., 100 mM)

-

Magnesium acetate solution (e.g., 20 mM)

-

ATP solution (e.g., 10 mM)

-

This compound (NAG) solution (e.g., 10 mM)

-

Dithiothreitol (DTT) solution (e.g., 2 mM)

-

Hydroxylamine solution (e.g., 200 mM)

-

Chromogenic reagent for hydroxyurea detection[13]

Procedure:

-

Prepare a reaction mixture containing assay buffer, NH₄HCO₃, magnesium acetate, ATP, NAG, and DTT. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source. The final reaction volume can be, for example, 50 µL.

-

Incubate the reaction at 37°C for 10-20 minutes.

-

Stop the reaction and convert carbamoyl phosphate to hydroxyurea by adding hydroxylamine solution and incubating at 95°C for 10 minutes.[13]

-

Add the chromogenic reagent and heat at 95°C for 15 minutes to develop the color.[13]

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Create a standard curve using known concentrations of carbamoyl phosphate or hydroxyurea to quantify the amount of product formed.

-

Calculate the specific activity of the enzyme.

Quantification of this compound in Biological Samples

This protocol describes a method for quantifying NAG in tissue samples using HPLC.[12]

Materials:

-

Tissue sample (e.g., liver biopsy)

-

Perchloric acid (HClO₄)

-

Ion-exchange chromatography column (e.g., Dowex 50)

-

Aminoacylase

-

HPLC system with a C18 reverse-phase column

-

o-phthaldialdehyde (OPA) derivatization reagent

-

Fluorescence detector

Procedure:

-

Homogenize the tissue sample in cold perchloric acid to deproteinize.

-

Centrifuge the homogenate and neutralize the supernatant.

-

Separate NAG from glutamate and other amino acids using an ion-exchange column.

-

Elute the fraction containing NAG.

-

Treat the eluate with aminoacylase to hydrolyze NAG to glutamate and acetate.

-

Separate the resulting glutamate from other components using another ion-exchange column.

-

Quantify the glutamate using HPLC with pre-column OPA derivatization and fluorescence detection.

-

The amount of glutamate quantified corresponds to the initial amount of NAG in the sample.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Regulation of the Urea Cycle by this compound.

Experimental Workflows

Caption: Experimental Workflow for NAGS Activity Assay.

References

- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 2. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 3. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial carbamoyl phosphate synthetase activity in the absence of N-acetyl-L-glutamate. Mechanism of activation by this cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of arginine regulation of acetylglutamate synthase, the first enzyme of arginine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Subcellular Localization of N-Acetyl-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-glutamic acid (NAG) is a critical metabolic intermediate with distinct and vital roles that are contingent on its specific location within the cell. In vertebrates, its most well-documented function is as an indispensable allosteric activator of carbamoyl phosphate synthetase I (CPSI), the rate-limiting first enzyme of the urea cycle in the mitochondrial matrix of hepatocytes and enterocytes[1]. The synthesis of NAG itself is catalyzed by N-acetylglutamate synthase (NAGS), an enzyme also located within the mitochondrial matrix in these tissues. This localization underscores the tight regulation of ammonia detoxification. Interestingly, the subcellular distribution of NAG is not uniform across all tissue types, with evidence pointing to a predominantly cytosolic presence in the brain, suggesting alternative roles beyond the urea cycle. This guide provides a comprehensive overview of the subcellular localization of NAG, including quantitative data, detailed experimental methodologies for its determination, and a visualization of the relevant biochemical pathways.

Quantitative Subcellular Distribution of this compound

The concentration of this compound varies significantly between different subcellular compartments and across different tissue types. The following tables summarize the available quantitative data on the subcellular distribution of NAG.

Table 1: Subcellular Distribution of this compound in Liver Cells

| Subcellular Compartment | Percentage of Total Cellular NAG | Primary Function |

| Mitochondria | 56%[1] | Allosteric activation of carbamoyl phosphate synthetase I (CPSI) for the urea cycle[1]. |

| Nucleus | 24%[1] | The function of nuclear NAG is not yet fully elucidated, but may be related to acetylation processes. |

| Cytosol | 20%[1] | The role of cytosolic NAG in the liver is currently unclear. |

Table 2: Tissue-Specific Subcellular Localization of this compound

| Tissue | Predominant Subcellular Localization | Notes |

| Liver | Mitochondrial[1][2] | Essential for the function of the urea cycle. |

| Small Intestine | Mitochondrial | NAG-dependent CPSI is active in the small intestine for citrulline production[1]. |

| Brain | Cytosolic[2] | The brain lacks significant CPSI activity, suggesting a role for NAG independent of the urea cycle[2]. Brain levels of NAG are comparable to those in the liver[2]. |

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of meticulous subcellular fractionation and sensitive analytical techniques for quantification.

Protocol 1: Subcellular Fractionation of Hepatocytes by Differential Centrifugation

This protocol outlines the separation of major subcellular organelles from liver tissue based on their size and density.

Materials:

-

Fresh liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Homogenization: Mince fresh liver tissue on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer. The number of strokes should be optimized to ensure cell disruption while minimizing organelle damage.

-

Low-Speed Centrifugation (Nuclear Fraction): Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C. The resulting pellet contains nuclei and intact cells. This is the nuclear fraction .

-

Medium-Speed Centrifugation (Mitochondrial Fraction): Carefully collect the supernatant from the previous step and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction .

-

High-Speed Centrifugation (Microsomal and Cytosolic Fractions): Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction, and the resulting supernatant is the cytosolic fraction .

-

Fraction Purity Assessment: The purity of each fraction should be assessed by Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, and GAPDH for cytosol).

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is based on the enzymatic conversion of NAG to glutamate, followed by derivatization and fluorescent detection.

Materials:

-

Subcellular fractions obtained from Protocol 1

-

Perchloric acid (HClO4)

-

Aminoacylase I

-

Ion-exchange chromatography columns (e.g., AG 50)

-

o-phthaldialdehyde (OPA) for derivatization

-

C18 reverse-phase HPLC column

-

Fluorescence detector

Procedure:

-

Extraction: Treat the subcellular fractions with perchloric acid to precipitate proteins and extract small molecules. Centrifuge to pellet the protein and collect the supernatant.

-

Initial Separation: Pass the extract through an ion-exchange column to separate NAG from the much more abundant glutamate.

-

Enzymatic Hydrolysis: Incubate the NAG-containing fraction with aminoacylase I to specifically hydrolyze the N-acetyl group, releasing glutamate.

-

Glutamate Purification: Further purify the resulting glutamate using an AG 50 column.

-

Derivatization: Derivatize the eluted glutamate with o-phthaldialdehyde (OPA) to form a fluorescent adduct.

-

HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Separate the components using an appropriate mobile phase gradient.

-

Quantification: Detect the fluorescent glutamate adduct using a fluorescence detector. Quantify the amount of NAG in the original sample by comparing the peak area to a standard curve generated with known concentrations of NAG that have undergone the same enzymatic and derivatization process.

Signaling Pathways and Experimental Workflows

NAG Synthesis and its Role in the Urea Cycle

The primary role of this compound in the liver is to activate the urea cycle, a critical pathway for the detoxification of ammonia. This process is localized within the mitochondria.

Caption: Synthesis of NAG in the mitochondria and its activation of CPSI.

Experimental Workflow for Determining Subcellular Localization

The following diagram illustrates the key steps involved in determining the subcellular distribution of this compound.

Caption: Workflow for subcellular fractionation and NAG analysis.

Conclusion

The subcellular localization of this compound is a key determinant of its physiological function. In tissues such as the liver and small intestine, its synthesis and primary localization within the mitochondrial matrix are essential for the regulation of the urea cycle and ammonia detoxification. In contrast, its cytosolic presence in the brain points towards alternative roles that are yet to be fully characterized but may be related to the metabolism of N-acetyl-aspartyl-glutamate. The methodologies outlined in this guide provide a framework for the accurate determination of NAG's subcellular distribution, which is crucial for advancing our understanding of its diverse biological roles and for the development of therapeutic strategies targeting its metabolism.

References

N-Acetyl-L-glutamic Acid (NAG) in the Liver: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the physiological concentration, subcellular localization, and metabolic significance of N-Acetyl-L-glutamic acid (NAG) in the liver. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, hepatology, and pharmacology. This document summarizes key quantitative data, details experimental protocols for NAG analysis, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound (NAG) is a critical metabolic intermediate primarily synthesized in the liver and small intestine.[1] Its principal role is the allosteric activation of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2] This cycle is essential for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it to urea for excretion.[1] Consequently, the physiological concentration of NAG is a key determinant of the liver's capacity for ureagenesis. This guide delves into the quantitative aspects of hepatic NAG, the methodologies for its measurement, and its role in metabolic signaling.

Quantitative Data on Hepatic this compound Concentration

The concentration of NAG in the liver varies across species and is influenced by factors such as diet. The following tables summarize the available quantitative data.

Table 1: Physiological Concentration of this compound in Human Liver

| Parameter | Value | Reference |

| Concentration (nmol/g wet weight) | 6.8 - 59.7 (Mean: 25.0 ± 13.4) | [3] |

| Concentration (nmol/g protein) | 64.6 - 497.6 (Mean: 223.2 ± 104.2) | [3] |

Table 2: this compound Synthase (NAGS) Activity in Rat Liver under Different Dietary Protein Levels

| Dietary Protein Content | NAGS Activity (nmol/min/g wet weight) | Reference |

| 8.7% | 5 ± 3 | [4][5] |

| 17% (Control) | 25 ± 7 | [4][5] |

| 32% | 31 ± 5 | [4][5] |

| 51% | 52 ± 17 | [4][5] |

Table 3: Subcellular Distribution of this compound in Liver Cells

| Subcellular Compartment | Percentage of Total NAG | Reference |

| Mitochondria | 56% | |

| Nucleus | 24% | |

| Cytosol | 20% |

Signaling Pathway and Experimental Workflows

This compound Signaling in the Urea Cycle

NAG is a critical regulator of the urea cycle through its allosteric activation of CPS1. The synthesis of NAG itself is catalyzed by N-acetylglutamate synthase (NAGS) from glutamate and acetyl-CoA. The activity of NAGS is, in turn, allosterically activated by arginine. This feed-forward mechanism ensures that an influx of amino acids (providing both the nitrogen for ammonia and the arginine) stimulates the urea cycle to efficiently remove excess nitrogen.

Experimental Workflow for NAG Quantification and Urea Cycle Flux Analysis

A typical experimental workflow to investigate the role of NAG in urea cycle function involves several key steps, from tissue preparation to sophisticated analytical techniques.

Experimental Protocols

Quantification of this compound by HPLC

This method is based on the principle of separating NAG from glutamate, followed by enzymatic deacetylation of NAG to glutamate, which is then quantified by a sensitive HPLC method.[6]

1. Tissue Extraction:

-

Homogenize frozen liver tissue in 4 volumes of ice-cold 6% (w/v) perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M K2CO3 in 0.5 M triethanolamine.

-

Centrifuge to remove the KClO4 precipitate.

2. Ion-Exchange Chromatography:

-

Apply the neutralized extract to a Dowex 1-X8 (acetate form) column.

-

Wash the column with deionized water to remove glutamate.

-

Elute NAG with 0.5 M acetic acid.

3. Enzymatic Deacetylation:

-

Lyophilize the eluate containing NAG.

-

Reconstitute in a buffer containing aminoacylase.

-

Incubate to convert NAG to glutamate and acetate.

4. HPLC Analysis of Glutamate:

-

Perform pre-column derivatization of the resulting glutamate with o-phthaldialdehyde (OPA).

-

Separate the OPA-derivatized glutamate on a C18 reverse-phase column.

-

Detect the fluorescent derivative using a fluorescence detector.

-

Quantify against a standard curve of glutamate.

Quantification of this compound by GC-MS

This method utilizes stable isotope-labeled internal standards for accurate quantification.[3]

1. Sample Preparation:

-

Spike liver homogenate with a known amount of N-[methyl-2H3]acetyl[15N]glutamate as an internal standard.

-

Perform protein precipitation with a suitable agent (e.g., perchloric acid).

2. Extraction:

-

Use anion-exchange chromatography to isolate the acidic amino acid fraction containing NAG.

3. Derivatization:

-

Derivatize the extracted NAG to a volatile ester, for example, by reaction with a silylating agent like MTBSTFA.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use selected ion monitoring (SIM) to detect and quantify the specific ions corresponding to the derivatized NAG and the internal standard.

-

Calculate the concentration of NAG based on the ratio of the peak areas of the analyte and the internal standard.

N-Acetyl-L-glutamate Synthase (NAGS) Activity Assay

This assay measures the rate of NAG synthesis from its substrates.[7][8]

1. Preparation of Liver Homogenate/Mitochondria:

-

Homogenize fresh or frozen liver tissue in an appropriate buffer.

-

For mitochondrial assays, isolate mitochondria by differential centrifugation.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

L-[14C]glutamate (as a tracer)

-

Acetyl-CoA

-

Arginine (as an activator)

-

A suitable buffer (e.g., Tris-HCl)

-

3. Enzyme Reaction:

-

Initiate the reaction by adding the liver homogenate or mitochondrial preparation to the reaction mixture.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

4. Separation and Quantification:

-

Separate the [14C]NAG product from the [14C]glutamate substrate using chromatography (e.g., on Extrelut columns followed by thin-layer chromatography).[8]

-

Quantify the radioactivity of the [14C]NAG spot using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay

This assay measures the NAG-dependent synthesis of carbamoyl phosphate.[9]

1. Preparation of Liver Mitochondria:

-

Isolate intact mitochondria from fresh liver tissue.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

NH4Cl

-

KHCO3

-

ATP

-

MgCl2

-

Ornithine

-

Ornithine transcarbamylase (coupling enzyme)

-

A suitable buffer (e.g., HEPES)

-

Varying concentrations of NAG to determine the activation kinetics.

-

3. Enzyme Reaction:

-

Pre-incubate the mitochondria with the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction with acid.

4. Product Quantification:

-

The carbamoyl phosphate produced is converted to citrulline by the coupling enzyme, ornithine transcarbamylase.

-

Quantify the amount of citrulline formed using a colorimetric method (e.g., the Archibald method) or by HPLC.

-

Determine the CPS1 activity as the rate of citrulline formation.

Conclusion

This technical guide provides a comprehensive resource for researchers investigating the role of this compound in liver physiology and pathophysiology. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for designing and executing studies in this area. Further research is warranted to establish a more complete dataset of NAG concentrations in various model organisms under different physiological and pathological conditions. The methodologies described herein can be adapted and optimized to address specific research questions in the field of hepatic nitrogen metabolism and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of N-acetylglutamate synthetase in rat liver by protein intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The regulation of N-acetylglutamate synthetase in rat liver by protein intake. [sonar.ch]

- 6. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylglutamate synthetase: enzyme assay in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

N-Acetyl-L-glutamic Acid: A Tale of Two Metabolic Worlds - Prokaryotic Biosynthesis vs. Eukaryotic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG) is a pivotal molecule in the nitrogen metabolism of both prokaryotic and eukaryotic organisms, yet its functional role diverges dramatically between these two domains of life. In prokaryotes and lower eukaryotes, NAG is a crucial intermediate in the biosynthesis of arginine.[1][2] Conversely, in most vertebrates, its primary role has shifted from a biosynthetic intermediate to a critical allosteric activator of the urea cycle, the principal pathway for ammonia detoxification.[2][3] This guide provides a comprehensive technical overview of the synthesis, degradation, and regulatory functions of NAG in prokaryotic and eukaryotic metabolism. We present a comparative analysis of the key enzymes involved, quantitative data on their kinetics and cellular concentrations, detailed experimental protocols for their study, and visual representations of the pertinent metabolic and signaling pathways. Understanding these fundamental differences is paramount for researchers in metabolic engineering, drug discovery targeting microbial pathogens, and the clinical management of metabolic disorders.

Introduction

This compound is synthesized from L-glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[3] While the core reaction is conserved, the evolutionary trajectory of NAGS and the metabolic fate of its product, NAG, have taken distinct paths in prokaryotes and eukaryotes. This divergence presents both a fascinating case study in metabolic evolution and a source of potential targets for therapeutic intervention.

In the prokaryotic world, particularly in bacteria, NAG is the first committed intermediate in the linear or cyclic pathways of arginine biosynthesis.[1][3] The production of NAG is tightly regulated by feedback inhibition from the end-product, arginine, ensuring cellular resources are conserved when arginine is plentiful.[4]

In contrast, the evolution of ureotelic organisms (vertebrates that excrete urea) saw a repurposing of NAG. Here, it functions as an indispensable allosteric activator of carbamoyl phosphate synthetase I (CPSI), the rate-limiting enzyme of the urea cycle.[1][5] This cycle, primarily occurring in the liver mitochondria, converts toxic ammonia into urea for excretion. The regulation of NAG synthesis in eukaryotes is, therefore, intricately linked to the need for ammonia detoxification, with arginine acting as a feed-forward activator of NAGS.[6]

This guide will delve into the molecular intricacies of these two metabolic paradigms, providing the necessary data and methodologies for researchers to explore this fascinating molecule further.

Comparative Metabolism of this compound

The metabolic significance of NAG is best understood by comparing its role in the context of prokaryotic and eukaryotic cellular physiology.

Prokaryotic Metabolism: Arginine Biosynthesis

In many bacteria, such as Escherichia coli, NAG is the entry point into the arginine biosynthetic pathway.[1][7] This pathway can be either linear or cyclic. In the linear pathway, the acetyl group is removed from a later intermediate, while the more energy-efficient cyclic pathway recycles the acetyl group.[8]

The key enzymes in the initial steps of prokaryotic arginine biosynthesis are:

-

N-Acetylglutamate Synthase (NAGS): Catalyzes the formation of NAG from glutamate and acetyl-CoA. In prokaryotes, this enzyme is typically subject to feedback inhibition by arginine.[4]

-

N-Acetylglutamate Kinase (NAGK): Phosphorylates NAG to form N-acetyl-γ-glutamyl phosphate. This enzyme is also a key regulatory point, often inhibited by arginine.[2][8]

The regulation of this pathway is crucial for bacterial growth and survival, and its components are attractive targets for antimicrobial drug development.

Eukaryotic Metabolism: Urea Cycle Regulation

In ureotelic vertebrates, the primary function of NAG is to activate CPSI, the first enzyme of the urea cycle.[1][5] This cycle is essential for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism.

The central players in NAG-mediated urea cycle regulation are:

-

N-Acetylglutamate Synthase (NAGS): Located in the mitochondrial matrix of liver and intestinal cells, this enzyme's activity is allosterically activated by arginine.[9][10] This feed-forward activation ensures that an influx of amino acids (signaled by high arginine levels) triggers ammonia detoxification.

-

Carbamoyl Phosphate Synthetase I (CPSI): This mitochondrial enzyme is absolutely dependent on NAG for its activity.[1][5] NAG binding induces a conformational change in CPSI, enabling it to catalyze the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate.[5]

Deficiencies in NAGS or CPSI lead to hyperammonemia, a life-threatening condition.[3]

Quantitative Data

The following tables summarize the available quantitative data on NAG concentrations and the kinetic parameters of key enzymes in prokaryotic and eukaryotic systems.

Table 1: this compound Concentrations

| Organism/Tissue | Condition | NAG Concentration | Reference(s) |

| Eukaryotic | |||

| Human Liver | Normal | 6.8 - 59.7 nmol/g wet weight | [11][12] |

| 64.6 - 497.6 nmol/g protein | [11][12] | ||

| Rat Liver Mitochondria | - | 56% of total cellular NAG | [1] |

| Rat Liver Cytosol | - | 20% of total cellular NAG | [1] |

| Rat Liver Nucleus | - | 24% of total cellular NAG | [1] |

| Prokaryotic | |||

| Escherichia coli | Glucose-fed, exponential growth | Glutamate (precursor) is ~96 mM | [13] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Allosteric Regulator(s) | Reference(s) |

| N-Acetylglutamate Synthase (NAGS) | |||||||

| Neisseria gonorrhoeae | L-Glutamate | 4.5 ± 0.3 mM | 66.0 ± 2.2 µmol/min/mg | - | Arginine (Inhibitor) | [4] | |

| Acetyl-CoA | 0.10 ± 0.01 mM | 64.9 ± 2.7 µmol/min/mg | - | [4] | |||

| Escherichia coli | - | - | ~50 nmol/min/mg (derepressed) | - | Arginine (Inhibitor) | [14] | |

| Human (recombinant) | Acetyl-CoA | 4.4 mM | - | - | Arginine (Activator) | [10] | |

| L-Glutamate | 8.1 mM | - | - | [10] | |||

| Rat Liver | L-Glutamate | 3.0 mM | - | - | Arginine (Activator) | [15] | |

| Acetyl-CoA | 0.7 mM | - | - | [15] | |||

| N-Acetylglutamate Kinase (NAGK) | |||||||

| Escherichia coli | N-Acetylglutamate | 342 µM | 118 µmol/min/mg | - | - | [16] | |

| ATP | 896 µM | - | - | [16] | |||

| Pseudomonas aeruginosa | - | - | - | - | Arginine (Inhibitor) | [8] | |

| Carbamoyl Phosphate Synthetase I (CPSI) | |||||||

| Rat Liver | N-Acetylglutamate | - | - | - | NAG (Activator) | [5][6] |

Note: kcat values are often reported per mg of protein, which can be converted to s-1 if the molecular weight of the enzyme is known. Dashes indicate data not found in the reviewed literature.

Signaling and Metabolic Pathways

The regulation of NAG metabolism is a key element in maintaining nitrogen homeostasis. The following diagrams, generated using Graphviz, illustrate the core pathways in prokaryotes and eukaryotes.

Prokaryotic Arginine Biosynthesis Pathway

Caption: Prokaryotic arginine biosynthesis pathway with feedback inhibition by arginine.

Eukaryotic Urea Cycle Activation

Caption: Activation of the eukaryotic urea cycle by N-Acetyl-L-glutamate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of NAG metabolism.

Quantification of this compound by HPLC

This protocol is adapted from Alonso & Rubio (1985) for the quantification of NAG in tissue samples.[17]

Materials:

-

Perchloric acid (HClO4), 0.6 M

-

Potassium carbonate (K2CO3), 3 M

-

Aminoacylase (porcine kidney)

-

AG 50W-X8 resin (100-200 mesh, H+ form)

-

o-phthaldialdehyde (OPA) reagent

-

C18 reverse-phase HPLC column

-

Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

Procedure:

-

Tissue Extraction:

-

Homogenize frozen tissue (e.g., 100 mg) in 1 mL of ice-cold 0.6 M HClO4.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M K2CO3.

-

Centrifuge to remove the KClO4 precipitate.

-

-

Ion-Exchange Chromatography:

-

Apply the supernatant to a column containing AG 50W-X8 resin to separate NAG from glutamate.

-

Elute NAG with deionized water.

-

-

Enzymatic Deacetylation:

-

To the eluted NAG fraction, add aminoacylase and incubate to convert NAG to glutamate.

-

-

Second Ion-Exchange Chromatography:

-

Apply the deacylated sample to another AG 50W-X8 column.

-

Elute the newly formed glutamate with an appropriate buffer.

-

-

HPLC Analysis:

-

Derivatize the eluted glutamate with OPA reagent.

-

Inject the derivatized sample onto the C18 column.

-

Elute with a suitable mobile phase gradient.

-

Detect the fluorescent glutamate derivative.

-

Quantify by comparing the peak area to a standard curve of known glutamate concentrations.

-

N-Acetylglutamate Synthase (NAGS) Activity Assay

This protocol is a general method for determining NAGS activity in tissue homogenates or purified enzyme preparations, adapted from various sources.[18]

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)

-

L-glutamate solution

-

Acetyl-CoA solution

-

(Optional) L-arginine solution (for eukaryotic NAGS activation)

-

Quenching solution (e.g., 30% trichloroacetic acid)

-

Internal standard (e.g., N-acetyl-[13C5]glutamate for LC-MS)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, L-glutamate, and acetyl-CoA at their final concentrations. If assaying eukaryotic NAGS, include L-arginine.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation (tissue homogenate or purified NAGS).

-

Incubate for a specific time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution. This will precipitate the proteins.

-

Add the internal standard for accurate quantification.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate NAG from other components using a suitable LC gradient.

-

Detect and quantify NAG and the internal standard using selected ion monitoring.

-

Calculate the amount of NAG produced and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).

-

Drug Development Implications

The stark differences in the role and regulation of NAG metabolism between prokaryotes and eukaryotes present significant opportunities for drug development.

-

Antimicrobial Targets: The enzymes of the prokaryotic arginine biosynthesis pathway, including NAGS and NAGK, are essential for many pathogenic bacteria.[8] As these enzymes are structurally distinct from their mammalian counterparts and are regulated differently, they represent promising targets for the development of novel antibiotics with high specificity and low host toxicity.[8]

-

Therapeutics for Metabolic Disorders: For inherited deficiencies in the urea cycle, such as NAGS deficiency, understanding the regulatory mechanisms has led to effective treatments. N-carbamylglutamate, a stable analog of NAG, can directly activate CPSI, bypassing the need for endogenous NAG synthesis and effectively treating hyperammonemia.[3]

Conclusion

This compound stands at a metabolic crossroads, its function having been sculpted by the distinct evolutionary pressures on prokaryotes and eukaryotes. In prokaryotes, it is a vital building block for an essential amino acid, with its synthesis tightly controlled by feedback inhibition. In vertebrates, it has been repurposed as a critical regulator of nitrogen waste disposal, its production activated by a signal of amino acid excess. This guide has provided a detailed comparison of these two metabolic systems, offering quantitative data, experimental protocols, and pathway diagrams to aid researchers in their exploration of this fascinating and important molecule. Further research into the nuances of NAG metabolism will undoubtedly continue to yield valuable insights into cellular physiology, disease pathogenesis, and novel therapeutic strategies.

References

- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Site-directed mutagenesis studies on the L-arginine-binding sites of feedback inhibition in N-acetyl-L-glutamate kinase (NAGK) from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Allosteric Inhibition of N-Acetyl-L-glutamate Synthase by L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]